N-(trifluoromethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(trifluoromethyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into a piperidine precursor. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of a piperidine derivative with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
N-(trifluoromethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, but with a pyridine ring instead of a piperidine ring.
N-(trifluoromethyl)aniline: Features a trifluoromethyl group attached to an aniline ring.
N-(trifluoromethyl)morpholine: Contains a morpholine ring with a trifluoromethyl group.
Uniqueness
N-(trifluoromethyl)piperidin-3-amine is unique due to the combination of the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10-11H,1-4H2 |
InChI Key |
IUUQBVQJDBXUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.